2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-5-25-15-8-6-14(7-9-15)10-16(23)21-17-11(2)20-19-22(18(17)24)12(3)13(4)26-19/h6-9H,5,10H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYABANIUUCPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N(C2=O)C(=C(S3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for a variety of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- Thiazolo[3,2-a]pyrimidine core : This moiety is associated with significant biological activity.
- Ethoxyphenyl group : This substituent may influence the compound's solubility and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 371.46 g/mol .
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. The compound under review has been tested against various cancer cell lines. For instance:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics .
Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. The compound was evaluated for its efficacy against several bacterial strains:
- Bacterial Assays : In vitro tests showed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been explored in several studies:
- Inflammation Models : The compound exhibited significant inhibition of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a role in modulating inflammatory responses .
Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationship of thiazole derivatives indicates that:
- Substituent Influence : The presence of electron-withdrawing groups at specific positions on the phenyl ring enhances biological activity. For example, replacing hydrogen with fluorine at the para position has shown to increase anticancer potency .
Case Studies
- Study on Antimalarial Activity : A related thiazole derivative was tested for antimalarial activity against Plasmodium falciparum. The results indicated that modifications to the N-aryl amide group significantly influenced potency, leading to compounds with high efficacy and low cytotoxicity .
- Leishmanicidal Activity : Another study evaluated thiazole derivatives for their activity against Leishmania infantum. Compounds similar to the target compound demonstrated significant leishmanicidal effects with minimal toxicity to host cells .
Comparison with Similar Compounds
Substituent Effects on the Thiazolo[3,2-a]pyrimidine Core
The substituents on the thiazolo[3,2-a]pyrimidine core significantly impact molecular conformation and bioactivity:
- In contrast, compounds like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () feature a single methyl group and a bromophenyl substituent, which may increase halogen bonding interactions in crystal packing .
- Oxo Group : The 5-oxo moiety is conserved across many analogs (e.g., ) and likely contributes to hydrogen bonding with biological targets.
Acetamide Side Chain Modifications
Variations in the acetamide substituent alter electronic properties and binding affinity:
- 4-Ethoxyphenyl vs. 2-Fluorophenoxy: The compound 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide () replaces the ethoxyphenyl group with a fluorophenoxy moiety. The electron-withdrawing fluorine atom may enhance metabolic stability but reduce lipophilicity compared to the ethoxy group .
Data Tables
Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
